molecular formula C21H32O2 B14469645 3-[4-(Dodecyloxy)phenyl]prop-2-enal CAS No. 66049-92-1

3-[4-(Dodecyloxy)phenyl]prop-2-enal

Cat. No.: B14469645
CAS No.: 66049-92-1
M. Wt: 316.5 g/mol
InChI Key: XXAGQTQWGKLGAD-UHFFFAOYSA-N
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Description

3-[4-(Dodecyloxy)phenyl]prop-2-enal is an organic compound that belongs to the class of cinnamaldehydes It is characterized by the presence of a dodecyloxy group attached to the phenyl ring and an aldehyde group at the end of the prop-2-enal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Dodecyloxy)phenyl]prop-2-enal typically involves the condensation of 4-(dodecyloxy)benzaldehyde with an appropriate aldehyde or ketone. One common method is the crossed-aldol condensation reaction, where 4-(dodecyloxy)benzaldehyde reacts with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Dodecyloxy)phenyl]prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: 3-[4-(Dodecyloxy)phenyl]propanoic acid.

    Reduction: 3-[4-(Dodecyloxy)phenyl]propan-1-ol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-[4-(Dodecyloxy)phenyl]prop-2-enal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 3-[4-(Dodecyloxy)phenyl]prop-2-enal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. Additionally, the compound’s phenyl ring can participate in π-π interactions with aromatic amino acids, further influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cinnamaldehyde: 3-phenylprop-2-enal, a simpler analog without the dodecyloxy group.

    4-(Dodecyloxy)benzaldehyde: A precursor in the synthesis of 3-[4-(Dodecyloxy)phenyl]prop-2-enal.

Uniqueness

This compound is unique due to the presence of the dodecyloxy group, which imparts distinct chemical and physical properties. This modification enhances its solubility in organic solvents and may influence its reactivity and biological activity compared to simpler analogs like cinnamaldehyde.

Properties

CAS No.

66049-92-1

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

3-(4-dodecoxyphenyl)prop-2-enal

InChI

InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-19-23-21-16-14-20(15-17-21)13-12-18-22/h12-18H,2-11,19H2,1H3

InChI Key

XXAGQTQWGKLGAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C=CC=O

Origin of Product

United States

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